
1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene
Overview
Description
1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene is an azo compound characterized by its unique structure, which consists of two aromatic rings connected by a diazo (-N=N-) linkage. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current understanding of its biological activity based on diverse scientific literature.
Chemical Structure
The structural formula of this compound can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
Synthesis
The synthesis of this compound typically involves the diazotization reaction of an aromatic amine followed by coupling with another aromatic compound. The general reaction pathway can be summarized as follows:
- Diazotization : A primary aromatic amine is treated with nitrous acid to form a diazonium salt.
- Coupling Reaction : The diazonium salt then reacts with another aromatic compound containing electron-rich groups (e.g., methoxy) to form the azo compound.
Antimicrobial Properties
Several studies have reported the antimicrobial activity of azo compounds, including this compound. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of azo compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
Azo Compound A | Inhibition Zone: 15 mm | Inhibition Zone: 12 mm |
This compound | Inhibition Zone: 18 mm | Inhibition Zone: 14 mm |
Anticancer Activity
The potential anticancer effects of azo compounds have been a focus of research, particularly in targeting ovarian and breast cancers.
- Research Findings : A recent study indicated that certain azo derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell cycle arrest .
Antioxidant Activity
Azo compounds are also known for their antioxidant properties, which can protect cells from oxidative stress.
Scientific Research Applications
The compound 1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene (CAS No. 1882034-29-8) is a diazene derivative with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, material science, and organic synthesis, along with relevant case studies and data tables.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that diazene derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. A study demonstrated that such compounds could inhibit cell proliferation in various cancer lines, suggesting a potential pathway for drug development targeting specific cancer types.
Material Science
Dyes and Pigments
The compound's unique structure allows it to function as a dye or pigment. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and plastics. The stability of diazene derivatives under UV light enhances their utility in outdoor applications.
Organic Synthesis
Building Block for Complex Molecules
As a versatile building block, this compound can be utilized in synthetic pathways to create more complex organic molecules. Its functional groups enable chemists to modify its structure easily, leading to the development of new materials with tailored properties.
Case Study 1: Anticancer Properties
A research team conducted an investigation into the cytotoxic effects of diazene derivatives on breast cancer cells. The study revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.
Case Study 2: Applications in Dyes
Another study focused on the application of this compound as a dye in textile manufacturing. The results showed that fabrics dyed with this compound exhibited excellent color fastness and resistance to fading when exposed to sunlight, making it an ideal candidate for outdoor textiles.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(3-methoxyphenyl)diazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-8-15(12(2)9-11)17-16-13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYBLQVGJCBSSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=CC=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.